

IUPAC name for 4-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloroquinoline-3-carbaldehyde**: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal bifunctional synthetic intermediate highly valued in medicinal chemistry and materials science. Its strategic importance lies in the quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on the underlying principles that make it a cornerstone building block for drug discovery professionals.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. **4-Chloroquinoline-3-carbaldehyde** is characterized by the following identifiers and properties.

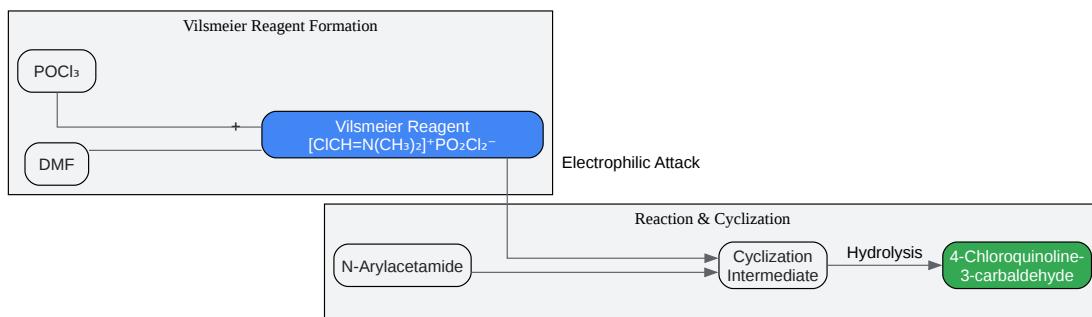
Property	Value	Source
IUPAC Name	4-chloroquinoline-3-carbaldehyde	[1]
CAS Number	201420-30-6	[1]
Molecular Formula	C ₁₀ H ₆ ClNO	
Molecular Weight	191.61 g/mol	[1]
InChI Key	PTCAOHUEDACTEB-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl	
Physical Form	Solid	
Storage	Refrigerator, under inert atmosphere	[2]

Synthesis Methodologies: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing **4-chloroquinoline-3-carbaldehyde** and its analogs is the Vilsmeier-Haack reaction.[\[1\]](#)[\[3\]](#) This reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[\[4\]](#)

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed *in situ* from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[\[4\]](#)[\[5\]](#) The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield the final 2-chloroquinoline-3-carbaldehyde structure.[\[6\]](#) The choice of N-arylacetamide as a starting material is strategic; the acetamido group directs the electrophilic attack and participates in the cyclization, ultimately forming the quinoline ring system. The presence of


electron-donating groups on the aniline ring of the starting acetanilide generally improves reaction yields.

General Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol is a representative synthesis adapted from established literature procedures.^{[4][6]}

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.
- Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 7 eq.) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
- Substrate Addition: Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly prepared Vilsmeier reagent.
- Reaction: Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).^{[4][6]}
- Work-up: After completion, carefully pour the cooled reaction mixture into crushed ice.
- Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.^[5]
- Purification: Filter the crude solid product, wash with cold water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure **4-chloroquinoline-3-carbaldehyde**.
^[4]

Workflow for Vilsmeier-Haack Synthesis.

[Click to download full resolution via product page](#)**Fig. 1:** Workflow for Vilsmeier-Haack Synthesis.

Spectroscopic and Structural Validation

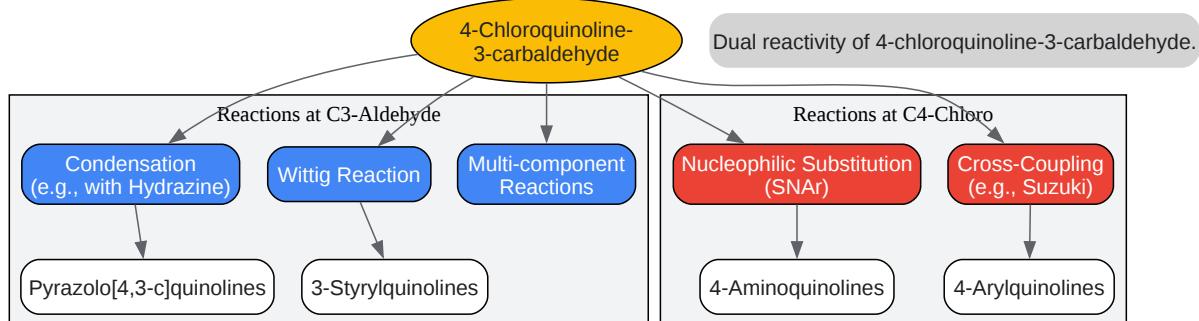
Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield region, around δ 10.30–10.59 ppm.[1][4] Another key signal is a singlet for the H-2 proton of the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in the aromatic region (δ 7.7-8.8 ppm).[1][4]
- **Infrared (IR) Spectroscopy:** IR spectroscopy confirms the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is found at approximately 1690-1705 cm^{-1} .[4][5] Additionally, two weaker bands for the aldehydic C-H stretch can be observed around 2738 cm^{-1} and 2820-2860 cm^{-1} .[4][5]

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M^+) appears at m/z corresponding to its molecular weight of ~ 191.6 g/mol .[\[1\]](#)

Chemical Reactivity: A Bifunctional Platform

The synthetic power of **4-chloroquinoline-3-carbaldehyde** stems from its two orthogonal reactive sites, which can be manipulated selectively to build molecular complexity.[\[1\]](#)


Functional Group	Position	Primary Reaction Types
Aldehyde	C-3	Condensation, Wittig Reaction, Reductive Amination, Knoevenagel Condensation
Chlorine	C-4	Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling

Reactions at the Aldehyde Group (C-3)

The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[\[1\]](#) It is also a key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component reactions like the synthesis of 4H-pyran derivatives.[\[3\]](#)[\[7\]](#)

Reactions at the Chloro Group (C-4)

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline derivatives. This reactivity is fundamental to the synthesis of many biologically active molecules.

[Click to download full resolution via product page](#)

Fig. 2: Dual reactivity of **4-chloroquinoline-3-carbaldehyde**.

Applications in Drug Discovery and Development

The quinoline nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of biological activities.^{[3][5]} Derivatives synthesized from **4-chloroquinoline-3-carbaldehyde** have shown significant potential in various therapeutic areas. The ability to easily generate large libraries of compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate invaluable for structure-activity relationship (SAR) studies.^[8] Reported biological activities for its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.^{[3][9][10]}

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a refrigerator.[13]

Conclusion

4-Chloroquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile synthetic platform that empowers chemists to construct complex and diverse molecular architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its dual functional groups provide a robust and logical pathway for the development of novel heterocyclic compounds. For researchers in drug development, it remains a key intermediate for accessing new chemical space and exploring the vast therapeutic potential of the quinoline scaffold.

References

- M. A. A. Mohamed, V. S. R. R. L. K. M. K. P. S. A. A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [\[Link\]](#)
- S. M. S. Kumar, M. A. Ali, P. M. K. Reddy, et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [\[Link\]](#)
- S. M. M. de Oliveira, A. M. F. de Oliveira, M. V. J. da Silva, et al. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [\[Link\]](#)
- S. Singh, S. Sharma. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [\[Link\]](#)
- S. Sharma, S. Singh. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [\[Link\]](#)
- R. B. C. D. B. S. D. P. P. R. R. B. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [\[Link\]](#)
- A. A. Bekhit, H. T. Y. Fahmy, S. A. F. Rostom, A. M. Baraka. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...

- A. H. Maciejewska, D. G. Piotrowska, A. A. K. P. M. W. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [\[Link\]](#)
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- S. S. K. S. K. S. K. R. K. Synthesis of 2-chloroquinoline-3-carbaldehydes and...
- W. S. Hamama, M. E. Ibrahim, H. H. Zoorob.
- MySkinRecipes. 4-Chloroquinoline-7-carbaldehyde. MySkinRecipes. [\[Link\]](#)
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [\[Link\]](#)
- H. H. Zoorob, A. F. E.-F. A. A. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for 4-chloroquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363059#iupac-name-for-4-chloroquinoline-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com